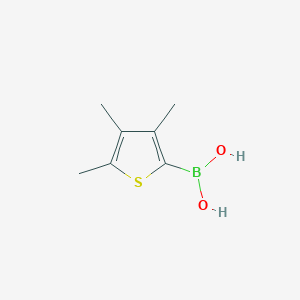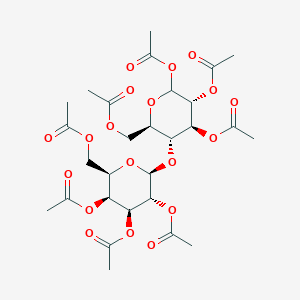
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, iodine, and sulfur atoms attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of (3,5-Dichloro-4-iodophenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Phenyl derivatives: from reduction reactions.
Substituted phenyl compounds: from nucleophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Dichloro-4-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The sulfur atom can form bonds with various biomolecules, while the iodine and chlorine atoms can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atoms.
(3,5-Dichlorophenyl)(methyl)sulfane: Similar structure but lacks the iodine atom
Uniqueness
(3,5-Dichloro-4-iodophenyl)(methyl)sulfane is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of halogens is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H5Cl2IS |
|---|---|
Molekulargewicht |
318.99 g/mol |
IUPAC-Name |
1,3-dichloro-2-iodo-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5Cl2IS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
InChI-Schlüssel |
ACPVPWGECOZHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C(=C1)Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



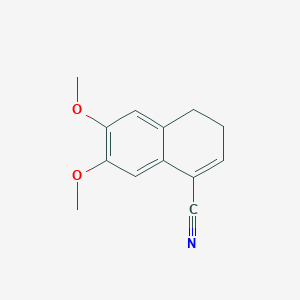
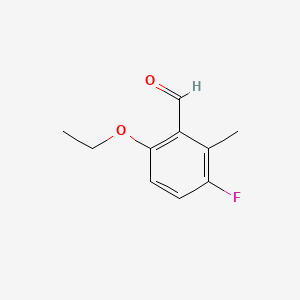
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

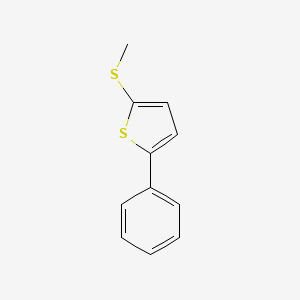
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
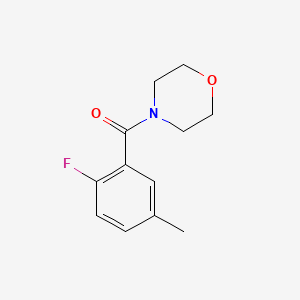
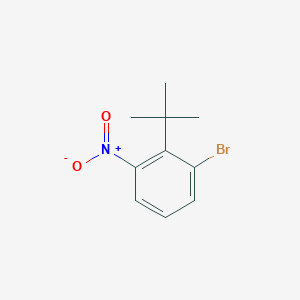


![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
